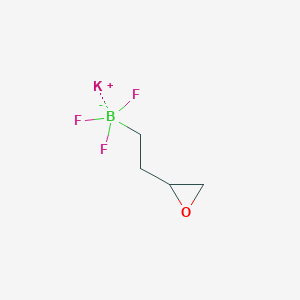

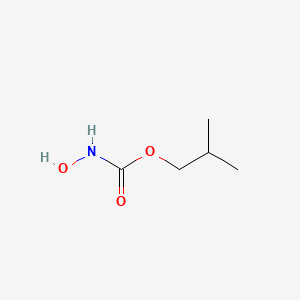

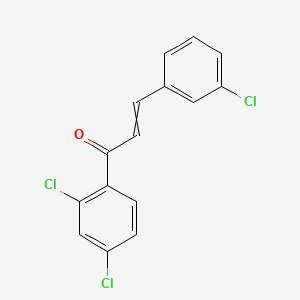

![molecular formula C25H22N2S2 B3146812 1,2-双[2-甲基-5-(4-吡啶基)-3-噻吩基]环戊烯 CAS No. 608528-49-0](/img/structure/B3146812.png)

1,2-双[2-甲基-5-(4-吡啶基)-3-噻吩基]环戊烯

描述

“1,2-Bis[2-methyl-5-(4-pyridyl)-3-thienyl]cyclopentene” is a photochromic bridging ligand . It has been synthesized and found to increase the photocyclization quantum yield in the presence of a metal ion .

Synthesis Analysis

The synthesis of “1,2-Bis[2-methyl-5-(4-pyridyl)-3-thienyl]cyclopentene” involves several steps . The process starts with the chlorination of 2-methylthiophene to prepare 2-chloro-5-methylthiphene . This is followed by a Friedel-Crafts acylation to produce 1,5-bis(5-chloro-2-methylthien-3-yl)pentane-1,5-dione . The compound is then converted to 1,2-bis(5-chloro-2-methylthien-3-yl)cyclopentene by the McMurry coupling reaction . Finally, the target compound is prepared from this intermediate by a lithium-halogen exchange, followed by a palladium-catalyzed Suzuki coupling reaction with 4-bromopyridine·HCl .Molecular Structure Analysis

The molecular structure of “1,2-Bis[2-methyl-5-(4-pyridyl)-3-thienyl]cyclopentene” has been characterized using various techniques such as 1H and 13C NMR, Fourier-transform infrared (FT-IR), and diffuse reflectance spectroscopies as well as single-crystal X-ray diffraction .Chemical Reactions Analysis

The compound exhibits photochromic properties . When irradiated with UV light, it changes color from colorless to blue, indicating conversion from the open to the closed form . The absorption profile shows a large band with a λmax = 590 nm, which is not observed in the spectrum of the colorless form .科学研究应用

光致变色配位聚合物

1,2-双[2-甲基-5-(4-吡啶基)-3-噻吩基]环戊烯与 Zn(II) 氯化物结合时,形成具有独特一维结构的配位聚合物。由于中心反应碳之间的距离较短,因此该聚合物显示出光致变色性质,即在光照下会变色,从而发生光致变色反应 (Qin, Yao, & Tian, 2004)。

单晶相中的光致变色

这种化合物及其衍生物在单晶相中表现出可逆的光致变色反应。例如,在特定波长的光照射下,晶体表现出不同的颜色变化,在不同的光照条件下是可逆的。此特性使其成为光学器件的潜在候选材料 (Irie, Lifka, Kobatake, & Kato, 2000)。

金属配合物和光致变色配体

当用作金属配合物中的配体时,尤其是与 Zn(II)、Mn(II) 和 Cu(II) 等金属配合时,这种化合物会发生可逆的光致变色反应。这在溶液和单晶相中都可以观察到,表明在光致配位结构变化中具有潜在的应用 (Matsuda, Takayama, & Irie, 2004)。

电致变色和光致变色性质

这种化合物同时具有光致变色和电致变色性质,这意味着它在光照或电场作用下会变色。这些特性使其适用于一系列光电应用,例如传感器或显示器 (Peters & Branda, 2003)。

多色光致变色的混合晶体

通过将这种化合物与其他二芳基乙烯结合,可以创建表现出多色光致变色的混合晶体。这可以在光电器件中得到利用,如多频光学存储介质或全彩显示器 (Takami, Kuroki, & Irie, 2007)。

Ag(I) 配合物和可逆光致变色

这种化合物与 Ag(I) 配合物的形成导致可逆的光致变色反应。这些反应在开发在特定光照条件下变色的材料中具有重要意义,这可能在各种技术应用中很有用 (Wang Yun, 2011)。

作用机制

属性

IUPAC Name |

4-[5-methyl-4-[2-(2-methyl-5-pyridin-4-ylthiophen-3-yl)cyclopenten-1-yl]thiophen-2-yl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2S2/c1-16-22(14-24(28-16)18-6-10-26-11-7-18)20-4-3-5-21(20)23-15-25(29-17(23)2)19-8-12-27-13-9-19/h6-15H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLQAIDHAAXVYTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(S1)C2=CC=NC=C2)C3=C(CCC3)C4=C(SC(=C4)C5=CC=NC=C5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Bis[2-methyl-5-(4-pyridyl)-3-thienyl]cyclopentene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

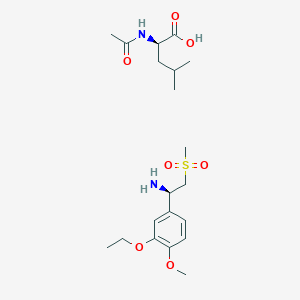

![2-({4-[(3,4-Dimethylphenyl)sulfamoyl]phenyl}carbamoyl)benzoic acid](/img/structure/B3146730.png)

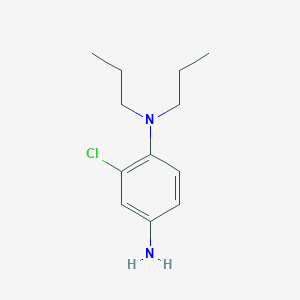

![2-Methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B3146741.png)

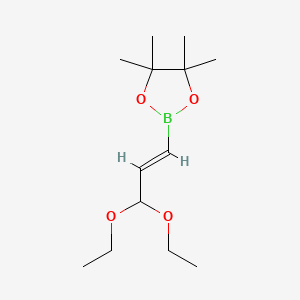

![4-(4-Methylphenyl)-5,6-dihydro-4H-pyrrolo-[1,2-a][1,4]benzodiazepine hydrochloride](/img/structure/B3146774.png)

![4-(4-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo-[1,2-a][1,4]benzodiazepine hydrochloride](/img/structure/B3146781.png)